molecular formula C7H8N2O4 B1266967 dimethyl 1H-pyrazole-4,5-dicarboxylate CAS No. 33090-46-9

dimethyl 1H-pyrazole-4,5-dicarboxylate

Cat. No. B1266967
CAS RN: 33090-46-9
M. Wt: 184.15 g/mol
InChI Key: MBPCNHQXWVYNJQ-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrazole-4,5-dicarboxylate is a chemical compound that has been extensively studied for its unique chemical structure and properties. It has been involved in various chemical reactions and analyses, contributing to the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of dimethyl 1H-pyrazole-4,5-dicarboxylate and its derivatives has been explored through various chemical reactions. For example, stereoselective ring opening of related compounds with hydrazine hydrate has been reported to yield significant products with high yields, highlighting the chemical versatility and reactivity of this compound class (Turk et al., 2002).

Molecular Structure Analysis

Studies on the molecular conformation and hydrogen bonding of dimethyl 1H-pyrazole-4,5-dicarboxylate derivatives have provided insights into their complex hydrogen-bonded framework structures. These analyses contribute to understanding the molecular basis of their chemical reactivity and properties (Asma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of dimethyl 1H-pyrazole-4,5-dicarboxylate includes its involvement in cycloaddition reactions, ring-opening reactions, and its utility in synthesizing novel compounds with potential applications in various fields, indicating its significant role in organic synthesis (Kolla et al., 2021).

Physical Properties Analysis

The physical properties, including the crystal structure of dimethyl 1H-pyrazole-4,5-dicarboxylate and its derivatives, have been extensively studied. These studies reveal the intricate details of their molecular geometry, contributing to a deeper understanding of their structural characteristics and how these relate to their physical and chemical behavior (Jie Xiao & Hong Zhao, 2009).

Scientific Research Applications

Synthesis and Molecular Structure

  • Dimethyl 1H-pyrazole-4,5-dicarboxylate derivatives are used in synthesizing various compounds. For example, the stereoselective ring opening of dimethyl 1H-pyrazole derivatives leads to the production of propanohydrazides with high yields. The X-ray structure of such compounds has been determined, showing their potential in structural analysis and synthesis (Turk et al., 2002).

Molecular Conformation and Hydrogen Bonding

  • Studies on dimethyl 1H-pyrazole derivatives have shown that they can form complex hydrogen-bonded framework structures. Such studies provide insights into their molecular conformation and the types of hydrogen bonds they can form, which is critical in understanding their chemical behavior and potential applications (Asma et al., 2018).

Spectral and Theoretical Investigations

  • Dimethyl 1H-pyrazole derivatives are subjects of combined experimental and theoretical studies. They are characterized using various spectroscopic methods like NMR, FT-IR, and X-ray diffraction. These studies are crucial in understanding the molecular structure and electronic transitions within these compounds (Viveka et al., 2016).

Corrosion Inhibition

  • Certain dimethyl 1H-pyrazole derivatives have been investigated as corrosion inhibitors for materials like mild steel. Their adsorption properties and inhibition efficiency are studied using various electrochemical techniques, providing insights into their potential industrial applications (El Arrouji et al., 2020).

Drug Candidates and Biological Studies

  • Dimethyl 1H-pyrazole compounds have been used in drug research. For instance, modeling molecular interactions of dimethyl 1H-pyrazole-based drug candidates against bacterial DNA has been conducted. These studies highlight the biological significance and potential pharmacological applications of these compounds (Shubhangi et al., 2019).

properties

IUPAC Name

dimethyl 1H-pyrazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPCNHQXWVYNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296268
Record name dimethyl 1H-pyrazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1H-pyrazole-4,5-dicarboxylate

CAS RN

33090-46-9
Record name 33090-46-9
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Record name dimethyl 1H-pyrazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethyl 1H-pyrazole-3,4-dicarboxylate
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